![molecular formula C6H7ClN2OS B065677 3-Chloro-4-methylthiophene-2-carbohydrazide CAS No. 175137-12-9](/img/structure/B65677.png)
3-Chloro-4-methylthiophene-2-carbohydrazide
Overview
Description
Synthesis Analysis 3-Chloro-4-methylthiophene-2-carbohydrazide synthesis involves the reaction of appropriate precursors under conditions that allow for the specific substitution and functionalization of the thiophene ring. The synthesis of related compounds often involves halogenation, carbohydrazide formation, and subsequent reactions that introduce or modify functional groups (Corral & Lissavetzky, 1984). For instance, halogenated thiophenes are key intermediates in such syntheses, demonstrating the versatility of thiophene derivatives in organic synthesis (Skramstad et al., 2000).
Molecular Structure Analysis The molecular structure of 3-Chloro-4-methylthiophene-2-carbohydrazide and related compounds is characterized by X-ray crystallography, providing insight into the arrangement of atoms and the geometry of the molecule. The structural analysis reveals the presence of specific functional groups and their spatial arrangement, which is crucial for understanding the compound's reactivity and properties (Karrouchi et al., 2021).
Chemical Reactions and Properties 3-Chloro-4-methylthiophene-2-carbohydrazide undergoes various chemical reactions due to its functional groups. These reactions include nucleophilic substitutions, condensation reactions, and cyclization, leading to a wide range of heterocyclic compounds with diverse biological activities (Naganagowda & Padmashali, 2010). The presence of the carbohydrazide group, in particular, allows for the formation of thiosemicarbazides and other heterocyclic derivatives through cyclization.
Scientific Research Applications
Antimicrobial and Anthelmintic Activities
3-Chloro-4-methylthiophene-2-carbohydrazide derivatives have been explored for their antimicrobial and anthelmintic activities. Research has shown that these compounds exhibit significant antimicrobial properties, demonstrating potential for applications in combating infections and parasites (Naganagowda & Padmashali, 2010).
Antiviral Activities
Compounds derived from 3-Chloro-4-methylthiophene-2-carbohydrazide have been studied for their antiviral properties, particularly against Herpes simplex type-1 (HSV-1). One study reported a compound that reduced the number of viral plaques of HSV-1 by 69%, indicating its potential as an antiviral agent (Dawood et al., 2011).
Application in Organic Synthesis
This chemical has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Its versatility as an intermediate in organic synthesis has been noted, particularly in the preparation of compounds with antimicrobial and anticancer activities (Yang, 2010).
DNA Interaction Studies
Rhenium(I) complexes with bidentate carbohydrazide Schiff bases, including derivatives of 3-Chloro-4-methylthiophene-2-carbohydrazide, have been synthesized and characterized. These complexes were evaluated for their DNA interaction capabilities, which are crucial for understanding their potential therapeutic applications (Ismail et al., 2017).
Corrosion Inhibition
Derivatives of 3-Chloro-4-methylthiophene-2-carbohydrazide have been investigated for their efficiency in inhibiting corrosion of metals in acidic media. These studies are significant for developing new materials with enhanced corrosion resistance (Lagrenée et al., 2002).
Conductive Polymer Research
Studies on poly(3-methylthiophene) and related compounds have shown potential applications in the field of conductive polymers. These materials are being explored for use in various electronic and optical devices (Thackeray et al., 1985).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methylthiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-3-2-11-5(4(3)7)6(10)9-8/h2H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDURBTTAEVMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380567 | |
Record name | 3-chloro-4-methylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylthiophene-2-carbohydrazide | |
CAS RN |
175137-12-9 | |
Record name | 3-Chloro-4-methyl-2-thiophenecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-4-methylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175137-12-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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